Cas no 74163-48-7 (3,5-bis(bromomethyl)benzonitrile)

3,5-Bis(bromomethyl)benzonitrile is a versatile brominated aromatic compound primarily used as an intermediate in organic synthesis. Its key structural features include two reactive bromomethyl groups and a nitrile functionality, enabling its use in cross-coupling reactions, polymer chemistry, and pharmaceutical applications. The compound’s high reactivity facilitates selective modifications, making it valuable for constructing complex molecular frameworks. It is particularly useful in the synthesis of dendrimers, liquid crystals, and agrochemicals. The benzonitrile core enhances stability while maintaining solubility in common organic solvents. Careful handling is required due to its lachrymatory properties and potential sensitivity to moisture. Suitable for controlled functionalization under inert conditions.
3,5-bis(bromomethyl)benzonitrile structure
74163-48-7 structure
商品名:3,5-bis(bromomethyl)benzonitrile
CAS番号:74163-48-7
MF:C9H7NBr2
メガワット:288.967
MDL:MFCD22492792
CID:3162250
PubChem ID:15320621

3,5-bis(bromomethyl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 3,5-bis(bromomethyl)benzonitrile
    • AS-61067
    • AKOS030627827
    • F14673
    • CS-0045360
    • SY046098
    • ZCA16348
    • MFCD22492792
    • 74163-48-7
    • SCHEMBL14689467
    • EN300-345773
    • 819-308-9
    • MDL: MFCD22492792
    • インチ: InChI=1S/C9H7Br2N/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-5H2
    • InChIKey: RPUUHCFKDYQOME-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C=C1CBr)C#N)CBr

計算された属性

  • せいみつぶんしりょう: 288.89247g/mol
  • どういたいしつりょう: 286.89452g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 23.8Ų

3,5-bis(bromomethyl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-345773-0.1g
3,5-bis(bromomethyl)benzonitrile
74163-48-7 95.0%
0.1g
$257.0 2025-03-18
Enamine
EN300-345773-10.0g
3,5-bis(bromomethyl)benzonitrile
74163-48-7 95.0%
10.0g
$6013.0 2025-03-18
Enamine
EN300-345773-1.0g
3,5-bis(bromomethyl)benzonitrile
74163-48-7 95.0%
1.0g
$742.0 2025-03-18
Alichem
A019064302-250mg
3,5-Bis(bromomethyl)benzonitrile
74163-48-7 97%
250mg
$306.80 2023-09-01
Enamine
EN300-345773-0.25g
3,5-bis(bromomethyl)benzonitrile
74163-48-7 95.0%
0.25g
$367.0 2025-03-18
Aaron
AR00FHLP-250mg
3,5-bis(bromomethyl)benzonitrile
74163-48-7 97%
250mg
$131.00 2025-01-24
A2B Chem LLC
AH21553-500mg
3,5-bis(bromomethyl)benzonitrile
74163-48-7 95%
500mg
$645.00 2024-04-19
Enamine
EN300-345773-1g
3,5-bis(bromomethyl)benzonitrile
74163-48-7 95%
1g
$742.0 2023-09-03
abcr
AB464077-250mg
3,5-Bis(bromomethyl)benzonitrile; .
74163-48-7
250mg
€595.00 2024-08-03
A2B Chem LLC
AH21553-50mg
3,5-bis(bromomethyl)benzonitrile
74163-48-7 95%
50mg
$218.00 2024-04-19

3,5-bis(bromomethyl)benzonitrile 関連文献

3,5-bis(bromomethyl)benzonitrileに関する追加情報

Recent Advances in the Application of 3,5-bis(bromomethyl)benzonitrile (CAS: 74163-48-7) in Chemical Biology and Pharmaceutical Research

3,5-bis(bromomethyl)benzonitrile (CAS: 74163-48-7) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its two reactive bromomethyl groups and a benzonitrile moiety, serves as a key building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and covalent protein modifiers.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3,5-bis(bromomethyl)benzonitrile as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the compound's reactive sites to introduce pharmacophore groups that significantly enhanced binding affinity and selectivity. This approach led to the development of a new class of BTK inhibitors with improved pharmacokinetic properties, highlighting the compound's value in targeted cancer therapy.

In the field of chemical biology, 3,5-bis(bromomethyl)benzonitrile has been employed as a cross-linking agent for protein modification. A recent Nature Chemical Biology publication (2024) described its application in creating stable protein-protein conjugates for structural studies. The compound's ability to form covalent bonds with cysteine residues under mild conditions makes it particularly useful for studying protein interactions without disrupting native conformations.

The pharmaceutical industry has also shown increasing interest in this compound for prodrug development. Recent patent filings (WO2023124567) reveal innovative approaches using 3,5-bis(bromomethyl)benzonitrile as a linker for antibody-drug conjugates (ADCs). The compound's stability in physiological conditions and controlled release properties make it suitable for targeted drug delivery systems, particularly in oncology applications.

From a synthetic chemistry perspective, advancements have been made in the production and purification of 3,5-bis(bromomethyl)benzonitrile. A 2024 study in Organic Process Research & Development reported an optimized, scalable synthesis route with improved yield and reduced environmental impact. These developments address previous challenges in large-scale production, potentially lowering the cost barrier for research and therapeutic applications.

Safety and toxicity studies of 3,5-bis(bromomethyl)benzonitrile have progressed significantly. Recent toxicological assessments published in Chemical Research in Toxicology (2023) provide comprehensive data on its handling requirements and biological effects. While the compound shows moderate reactivity, proper safety protocols can effectively mitigate risks, making it manageable for laboratory use.

Looking forward, the unique properties of 3,5-bis(bromomethyl)benzonitrile position it as a valuable tool in emerging areas such as PROTAC (proteolysis targeting chimera) development and covalent drug discovery. Its dual reactivity and compatibility with various functional groups offer researchers multiple avenues for molecular design, suggesting continued relevance in pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:74163-48-7)3,5-bis(bromomethyl)benzonitrile
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